5,6,11,12-Tetrakis(4-nitrophenyl)tetracene
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Overview
Description
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene is a polycyclic aromatic hydrocarbon with a tetracene core substituted with four nitrophenyl groups at positions 5, 6, 11, and 12. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and organic electronics.
Preparation Methods
The synthesis of 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene typically involves a multi-step process. One common synthetic route includes the following steps:
Cycloaddition Reaction: The initial step involves a [4+2] cycloaddition reaction between dialkynylisobenzofuran and 1,4-naphthoquinone to form a cycloadduct.
Aromatization: The cycloadduct undergoes aromatization to form a tetracenequinone intermediate.
Nucleophilic Addition: Arylethynyl groups are introduced by double nucleophilic additions to the tetracenequinone, resulting in the formation of sterically congested arylethynyltetracenes.
Reductive Aromatization: The final step involves reductive aromatization to yield this compound.
Chemical Reactions Analysis
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of tetraamino derivatives.
Substitution: The nitrophenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene has been explored for various scientific research applications, including:
Organic Electronics: Due to its unique photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: The compound is studied for its potential use in the fabrication of organic semiconductors and conductive polymers.
Biological Research:
Chemical Sensors: The compound’s sensitivity to environmental changes makes it suitable for use in chemical sensors and detectors.
Mechanism of Action
The mechanism of action of 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene involves its interaction with light and other molecules. The compound’s photophysical properties are attributed to the extended conjugation of the tetracene core and the electron-withdrawing effects of the nitrophenyl groups. These interactions result in unique absorption and emission spectra, making it useful in various applications .
Comparison with Similar Compounds
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene can be compared with other similar compounds, such as:
5,6,11,12-Tetrakis(arylethynyl)tetracenes: These compounds have similar tetracene cores but differ in the substituents attached to the core. They exhibit different photophysical properties and reactivities.
Tetracenequinones: These compounds are intermediates in the synthesis of this compound and have distinct chemical properties due to the presence of quinone groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting photophysical properties, which make it suitable for specialized applications in organic electronics and materials science .
Properties
CAS No. |
918164-24-6 |
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Molecular Formula |
C42H24N4O8 |
Molecular Weight |
712.7 g/mol |
IUPAC Name |
5,6,11,12-tetrakis(4-nitrophenyl)tetracene |
InChI |
InChI=1S/C42H24N4O8/c47-43(48)29-17-9-25(10-18-29)37-33-5-1-2-6-34(33)38(26-11-19-30(20-12-26)44(49)50)42-40(28-15-23-32(24-16-28)46(53)54)36-8-4-3-7-35(36)39(41(37)42)27-13-21-31(22-14-27)45(51)52/h1-24H |
InChI Key |
RWOUECQPRLSSHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=C4C=CC=CC4=C(C3=C2C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-] |
Origin of Product |
United States |
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